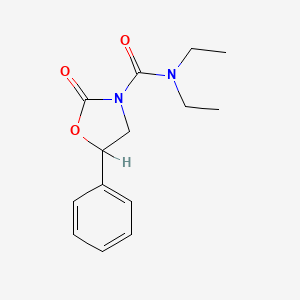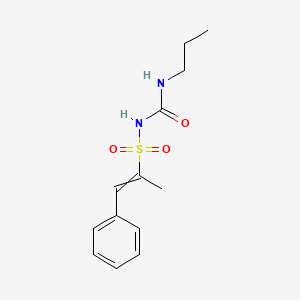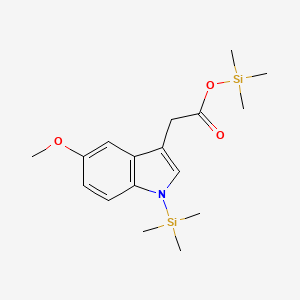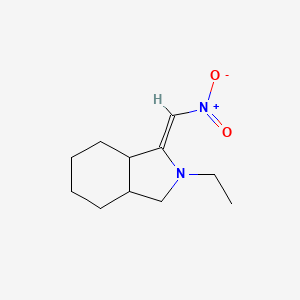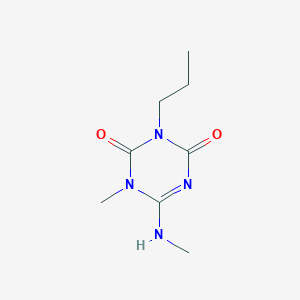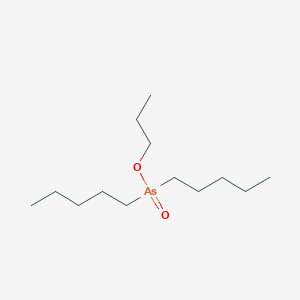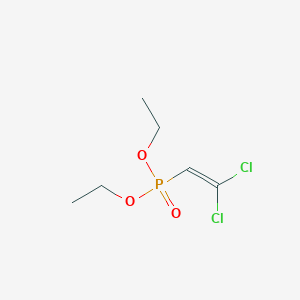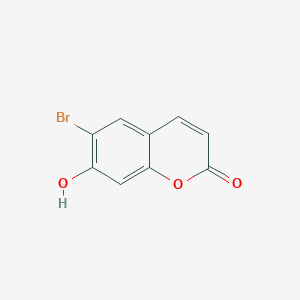
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a five-membered and a six-membered ring, with multiple methyl groups attached, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the spirocyclic structure: This can be achieved through cyclization reactions where a linear precursor undergoes intramolecular reactions to form the spiro linkage.
Introduction of methyl groups: Methylation reactions are employed to introduce the methyl groups at specific positions on the rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimized reaction conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification techniques: Employing methods such as distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents for substitution reactions.
Major Products
Oxidation products: Ketones or aldehydes depending on the reaction conditions.
Reduction products: Various alcohols or hydrocarbons.
Substitution products: Compounds with different functional groups replacing the original methyl or hydroxyl groups.
Applications De Recherche Scientifique
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro(4.5)decan-6-one: A similar compound with a ketone group instead of a hydroxyl group.
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)decan-6-ol: A compound with a similar structure but different stereochemistry.
Uniqueness
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- is unique due to its specific stereochemistry and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties. Its spirocyclic structure also sets it apart from other compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
57967-68-7 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(2R,5S,6S)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol |
InChI |
InChI=1S/C13H24O2/c1-10-6-9-13(15-10)11(2,3)7-5-8-12(13,4)14/h10,14H,5-9H2,1-4H3/t10-,12+,13+/m1/s1 |
Clé InChI |
LJOISVFAMDWVFA-WXHSDQCUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(O1)[C@@](CCCC2(C)C)(C)O |
SMILES canonique |
CC1CCC2(O1)C(CCCC2(C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


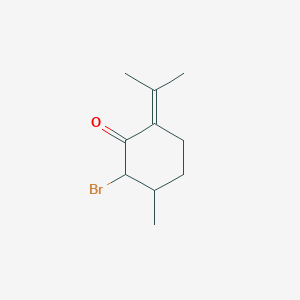
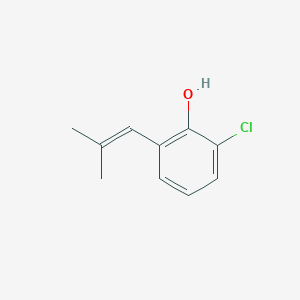

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
